molecular formula C14H16N2O2S B1226162 1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea

1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea

Cat. No. B1226162
M. Wt: 276.36 g/mol
InChI Key: GGRKNAVHMVVVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-ethoxyphenyl)methyl]-3-thiophen-2-ylurea is an aromatic ether.

Scientific Research Applications

Anti-Proliferative Activity

1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea is related to compounds exhibiting pronounced anti-proliferative activity in tumor cells. For instance, certain thiophene derivatives show significant tumor cell selectivity, inhibiting the proliferation of specific tumor cell types such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells. This specificity is not due to differential drug uptake or efflux by sensitive versus resistant tumor cells. Instead, the intracellular localization of these compounds, particularly in the endoplasmic reticulum, could be a factor in their selective anti-tumor effects (Thomas et al., 2017).

Antimicrobial Activities

Research on related compounds demonstrates antimicrobial properties. For example, derivatives of thiazoles and thiophenes have been tested for their antimicrobial activities against bacterial isolates and fungi. These studies highlight the potential of such compounds in addressing various microbial infections (Wardkhan et al., 2008).

Applications in Electrochromic Devices

Thiophene-based compounds are used in the development of electrochromic devices. Research indicates that these compounds, when polymerized, demonstrate suitable properties for use in such devices, including high electron mobility and conductivity. Their applications span areas like thin-film transistors, organic light-emitting transistors, and solar cells (Variş et al., 2006).

Learning and Memory Enhancement

There is evidence suggesting the potential of thiophene derivatives in enhancing learning and memory in animal models. These studies involve the synthesis of specific compounds and their subsequent testing in mice, demonstrating facilitation in learning and memory tasks (Jiang, 2006).

properties

Product Name

1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-thiophen-2-ylurea

InChI

InChI=1S/C14H16N2O2S/c1-2-18-12-7-4-3-6-11(12)10-15-14(17)16-13-8-5-9-19-13/h3-9H,2,10H2,1H3,(H2,15,16,17)

InChI Key

GGRKNAVHMVVVKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)NC2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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